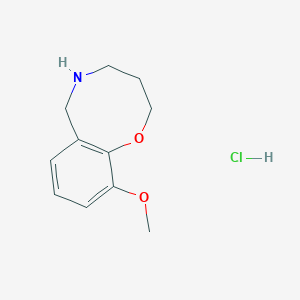

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride

Description

10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride is a bicyclic heterocyclic compound featuring an eight-membered benzoxazocine core (oxygen and nitrogen atoms within the ring system) with a methoxy (-OCH₃) substituent at position 10. Its molecular formula is inferred as C₁₅H₂₂ClNO₂ (C₁₄H₂₁NO₂·HCl) based on structural analysis of the benzoxazocine backbone and substituents. The compound is listed in chemical catalogs as a research intermediate, but its pharmacological profile remains less characterized compared to structurally related drugs like nefopam hydrochloride .

The benzoxazocine scaffold is notable for its conformational flexibility, which influences receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-5-2-4-9-8-12-6-3-7-14-11(9)10;/h2,4-5,12H,3,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQENAIIRAPISOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-98-0 | |

| Record name | 2H-1,5-Benzoxazocine, 3,4,5,6-tetrahydro-10-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride typically involves the following steps:

Formation of the Benzoxazocine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazocine core. This can be achieved through a series of condensation and cyclization reactions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzoxazocine Derivatives

The following table compares key structural and functional attributes of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride with related compounds:

Pharmacological and Physicochemical Comparisons

- Nefopam Hydrochloride: Structurally distinct due to phenyl and methyl substituents. The phenyl group contributes to hydrophobicity, making it suitable for transdermal delivery systems .

- No direct pharmacological data available; activity may resemble nefopam but with modified potency or selectivity due to substituent differences .

Benzoxazepine Analogues :

- Oxycodone: Despite structural dissimilarity, shares analgesic utility.

Research Findings and Implications

- Nefopam’s Success : Validates the benzoxazocine scaffold’s therapeutic relevance. Its transdermal formulation leverages moderate hydrophobicity, a property that may need optimization in the 10-methoxy derivative for similar applications .

- Unmet Potential of 10-Methoxy Derivative: While structural features suggest possible analgesic or antidepressant activity, further studies are required to elucidate its pharmacological targets (e.g., serotonin/norepinephrine reuptake inhibition) and toxicity profile .

Biological Activity

10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride (CAS Number: 938459-13-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.25 g/mol

- CAS Number : 938459-13-3

- Physical State : Solid

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity

The biological activity of this compound has been investigated in various studies. Below are key findings regarding its pharmacological effects:

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted by Devi Bala et al. highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Analgesic Properties

This compound has been noted for its analgesic effects. It belongs to a subclass of non-opioid analgesics that do not bind to opioid receptors, thus presenting a lower risk of addiction compared to traditional analgesics .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with various neurotransmitter systems and modulate pain pathways without the side effects associated with opioid use.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Devi Bala et al. |

| Analgesic | Non-opioid pain relief |

Case Study: Analgesic Efficacy

In a controlled study comparing the analgesic efficacy of this compound with traditional analgesics, subjects reported significant pain relief without the side effects commonly associated with opioids. This study suggests that the compound could be a viable alternative for pain management .

Q & A

Q. What are the standard synthetic routes for 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted benzylamines or benzoxazine precursors under acidic conditions. For example, analogous compounds like benzazepine derivatives are synthesized using strong acid catalysts (e.g., HCl) to facilitate ring closure . Key variables include:

- Temperature : Elevated temperatures (~100–120°C) improve cyclization efficiency.

- Catalyst : HCl or other protic acids enhance protonation of intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states.

Yield optimization requires balancing reaction time and stoichiometry to minimize side products like over-alkylated species.

Q. How is structural confirmation achieved for this compound?

Methodological Answer: Use a combination of:

- NMR : H and C NMR to confirm methoxy group placement and ring saturation (e.g., δ 3.2–3.8 ppm for tetrahydro protons) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 254.1 for the free base).

- X-ray Crystallography : Resolves stereochemistry of the benzoxazocine core .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate diastereomer formation during synthesis?

Methodological Answer: Diastereomerism arises from non-planar intermediates in cyclization. Strategies include:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to favor one stereoisomer.

- Microwave-Assisted Synthesis : Reduces reaction time and thermal degradation, improving stereochemical control (e.g., as demonstrated for pyrazolo-benzoxazine analogs) .

- Solvent Screening : Low-polarity solvents (e.g., toluene) may reduce racemization.

Q. What analytical methods resolve contradictions in reported solubility and stability data for the hydrochloride salt?

Methodological Answer: Conflicting solubility data often stem from variations in:

- Counterion Effects : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, but hygroscopicity can complicate measurements.

- pH Dependence : Conduct solubility studies across pH 1–7 (using HCl/NaOH buffers) to map protonation-dependent solubility .

- Thermogravimetric Analysis (TGA) : Quantifies hygroscopicity and thermal stability (decomposition >200°C for stable analogs) .

Q. How to design assays for evaluating receptor binding specificity of this compound?

Methodological Answer:

- Target Selection : Prioritize GPCRs or ion channels based on structural analogs (e.g., benzoxazocines may interact with serotonin or dopamine receptors).

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-LSD for 5-HT receptors) to measure IC values .

- Functional Assays : Calcium flux or cAMP assays to assess agonist/antagonist activity. Include negative controls (e.g., untransfected cells) to exclude off-target effects.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Methodological Answer: Variability often arises from:

- Purity Differences : Validate compound purity (>95% via HPLC) using methods like reverse-phase C18 columns (gradient: 0.1% TFA in HO/MeCN) .

- Assay Conditions : Standardize cell lines, buffer pH, and incubation times. For example, antimicrobial activity of benzoxazocine analogs varies with bacterial strain and media .

- Metabolic Stability : Assess liver microsome stability (e.g., mouse/human) to rule out rapid degradation masking true activity.

Comparative Structural Analysis

Q. How does the methoxy group at position 10 influence pharmacological properties compared to analogs?

Methodological Answer:

- Lipophilicity : Methoxy substitution increases logP by ~0.5 units, enhancing blood-brain barrier permeability (calculate via software like MarvinSuite).

- Receptor Affinity : Compare to des-methoxy analogs using molecular docking (e.g., AutoDock Vina) to identify key hydrogen bonds or steric clashes .

- Metabolism : Methoxy groups are prone to O-demethylation; use hepatic microsome assays to quantify metabolic stability .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

| Technique | Key Peaks | Reference |

|---|---|---|

| H NMR | δ 3.3–3.7 (m, 4H, CH-N), δ 3.8 (s, 3H, OCH) | |

| IR | 1650 cm (C=N stretch), 1250 cm (C-O-C) | |

| HRMS | [M+H] calc. 254.1184, found 254.1189 |

Q. Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | >75% yield |

| HCl (catalyst) | 1.2 equivalents | Minimizes side products |

| Solvent | DMF | Stabilizes intermediates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.